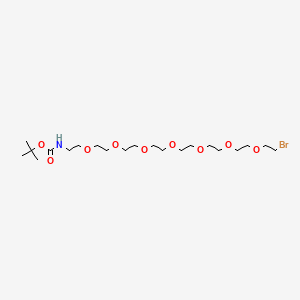
Parp10/15-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp10/15-IN-2 is a potent dual inhibitor of poly(ADP-ribose) polymerase family members 10 and 15. It has shown significant efficacy in inhibiting the activities of these enzymes, with IC50 values of 0.15 µM and 0.37 µM for poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15, respectively . This compound is primarily used in scientific research to study the roles of poly(ADP-ribose) polymerases in various biological processes, including DNA repair, chromatin remodeling, and programmed cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the 2,3-dihydrophthalazine-1,4-dione core through a cyclization reaction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for Parp10/15-IN-2 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Parp10/15-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity.
Wissenschaftliche Forschungsanwendungen
Parp10/15-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly(ADP-ribose) polymerases and their roles in chemical reactions.
Biology: Employed in research to understand the biological functions of poly(ADP-ribose) polymerases, including DNA repair, chromatin remodeling, and programmed cell death
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where poly(ADP-ribose) polymerase inhibitors have shown promise
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly(ADP-ribose) polymerases.
Wirkmechanismus
Parp10/15-IN-2 exerts its effects by inhibiting the enzymatic activities of poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the poly(ADP-ribosyl)ation process, leading to alterations in DNA repair, chromatin remodeling, and programmed cell death pathways .
Vergleich Mit ähnlichen Verbindungen
Parp10/15-IN-2 is unique in its dual inhibitory activity against both poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. Similar compounds include:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor with similar applications to Olaparib.
Niraparib: A poly(ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Compared to these compounds, this compound offers the advantage of dual inhibition, which may provide enhanced therapeutic effects in certain contexts.
Eigenschaften
Molekularformel |
C15H11FN2O3 |
|---|---|
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
6-[(2-fluorophenyl)methoxy]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H11FN2O3/c16-13-4-2-1-3-9(13)8-21-10-5-6-11-12(7-10)15(20)18-17-14(11)19/h1-7H,8H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
GJJIICZAOJXOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


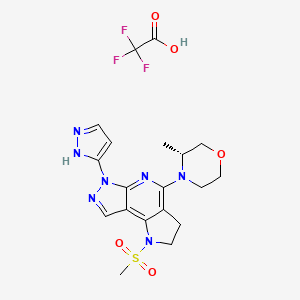
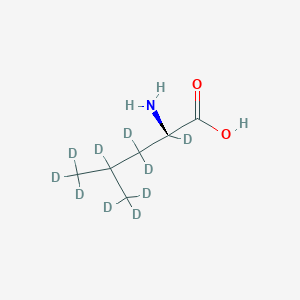
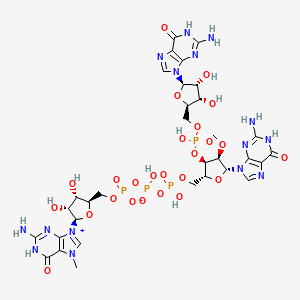
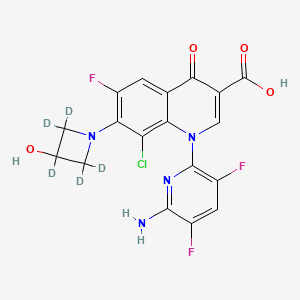

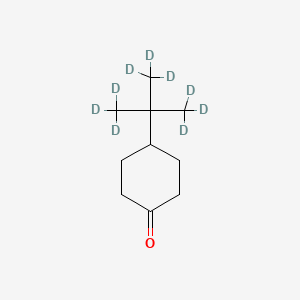
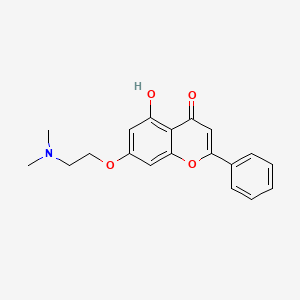
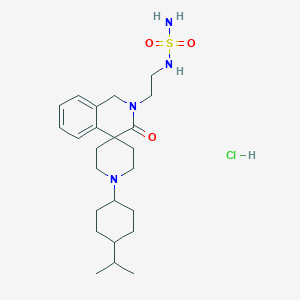
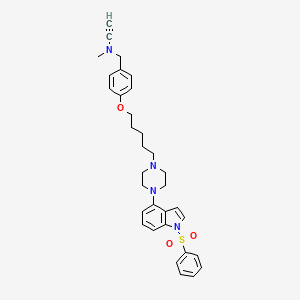
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

